Methyl 2-oxoindoline-4-carboxylate
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Overview
Description
Methyl 2-oxoindoline-4-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indoline core, which is a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a carboxylate group at the fourth position and a keto group at the second position makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-oxoindoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of N-phenylglycine methyl ester with phosgene, followed by hydrolysis and decarboxylation. Another method includes the reaction of isatin with methanol in the presence of a base, leading to the formation of the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxoindoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxylate group can be substituted with different nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include hydroxyl derivatives, substituted indolines, and various oxo compounds .
Scientific Research Applications
Methyl 2-oxoindoline-4-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-oxoindoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with proteins and nucleic acids, influencing cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Isatin: Similar to methyl 2-oxoindoline-4-carboxylate, isatin contains an indoline core with a keto group but lacks the carboxylate group.
Indole-3-acetic acid: This compound has an indole core with a carboxylate group at the third position, differing in the position of functional groups.
Oxindole: Oxindole is another related compound with a similar core structure but different functional groups.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic properties make it a valuable compound in various fields of research .
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydroindole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-3-2-4-8-7(6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKDEECWCACPLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595459 |
Source
|
Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90924-46-2 |
Source
|
Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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